3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach is the halogenation of a precursor benzamide compound, followed by the introduction of the methoxy group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be used for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.
Scientific Research Applications
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and halogenation studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dibromo-N-(2-methoxyphenyl)-2-iodobenzamide
- 3,5-dibromo-N-(5-chloro-2-hydroxyphenyl)-2-iodobenzamide
- 3,5-dibromo-N-(5-chloro-2-methylphenyl)-2-iodobenzamide
Uniqueness
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide is unique due to the specific combination of halogen and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of iodine and bromine atoms can enhance its electron density and potential interactions with molecular targets.
Properties
Molecular Formula |
C14H9Br2ClINO2 |
---|---|
Molecular Weight |
545.39 g/mol |
IUPAC Name |
3,5-dibromo-N-(5-chloro-2-methoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H9Br2ClINO2/c1-21-12-3-2-8(17)6-11(12)19-14(20)9-4-7(15)5-10(16)13(9)18/h2-6H,1H3,(H,19,20) |
InChI Key |
PWKPZZFLKYMBNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.